N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)morpholine-4-sulfonamide
Description
Propriétés
IUPAC Name |
N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)morpholine-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN4O5S2/c1-15-11-7-9(13)10(8-12(11)16(2)24(15,20)21)14-23(18,19)17-3-5-22-6-4-17/h7-8,14H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFAJXLCRVKWWHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)NS(=O)(=O)N3CCOCC3)F)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of sulfonamide-appended heterocycles. Key comparisons include:
Functional and Bioactivity Comparisons
- Electron-Withdrawing Groups : The target compound’s 6-fluoro and sulfone groups contrast with the methylsulfonyl group in compound 6a (). Fluorine’s electronegativity may improve target binding compared to methyl .
- Sulfonamide Linkage : The morpholine-sulfonamide group in the target compound differs from simpler sulfonamides in and . Morpholine’s oxygen-rich structure likely enhances solubility, whereas aryl sulfonamides (e.g., ) prioritize aromatic interactions .
- Heterocyclic Core : The benzo[c][1,2,5]thiadiazole core is less common than triazoles or imidazothiazoles. Its rigid structure may reduce conformational flexibility compared to 1,2,4-triazoles () but improve metabolic stability .
Spectral and Physicochemical Comparisons
- IR Spectroscopy : The absence of νC=O (~1660 cm⁻¹) in triazoles [7–9] () contrasts with the target compound’s sulfonamide νS=O (~1350–1200 cm⁻¹) and νC-F (~1100 cm⁻¹) bands .
- NMR Data : The target compound’s ¹H-NMR would show distinct signals for morpholine protons (~3.5–4.0 ppm) and methyl groups (~1.5 ppm), differing from aryl protons in ’s thiadiazoles .
Research Findings and Implications
- The fluorine and sulfone groups may enhance blood-brain barrier penetration, making it a candidate for CNS-targeted therapies .
- Synthetic Challenges : The compound’s complexity requires precise control during sulfonamide coupling and sulfone oxidation, as seen in ’s triazole synthesis .
- Structure-Activity Relationships (SAR) :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
